Auric chloride dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

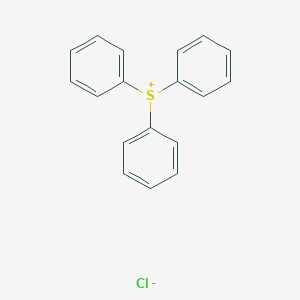

Auric chloride dihydrate, also known as Gold (III) chloride hydrate or Chloroauric acid, is a yellowish crystalline solid . It is used as a precursor to synthesize gold nanoparticles and exhibits very high catalytic activity .

Synthesis Analysis

Gold (III) chloride hydrate is used as a catalyst in various reactions such as asymmetric aldol reactions, diboration of vinylarenes, dehydrogenative dimerizations of trialkystannanes, carbonylation of olefins and amines, C-C, C-O bond couplings, oxidation of sulfides, and selective oxidation of thioethers .Molecular Structure Analysis

The linear formula for this compound is HAuCl4 · aq . The molecular weight on an anhydrous basis is 339.79 .Physical And Chemical Properties Analysis

This compound is a powder or crystal form substance with a concentration of approximately 50% Au . It has a density of 3.9 g/mL at 25 °C . The color of the substance is yellow .Scientific Research Applications

Crystallization Research : Nicolaas Busscher et al. (2010) explored the influence of evaporation on the crystallization of dihydrate cupric chloride solutions with additives, which could be relevant for understanding crystallization processes in similar compounds, such as Auric chloride dihydrate (Busscher, 2010).

Gold Solubility : P. Cloke and W. Kelly (1964) researched the conditions under which gold can be dissolved as the auric chloride complex, shedding light on the chemical behavior of gold in relation to chloride complexes (Cloke & Kelly, 1964).

Catalysis : Mukut Gohain et al. (2004) reported on the use of cupric chloride dihydrate as a catalyst in a solvent-free, microwave-assisted synthesis of dihydropyrimidinones, indicating potential catalytic applications for similar chloride dihydrates (Gohain et al., 2004).

Spectroscopy and Nanoparticle Formation : Studies by W. Ferguson (1927) and S. Eustis and M. El-Sayed (2006) on the spectrum of gold chloride and the photochemical generation of gold nanoparticles, respectively, demonstrate applications in spectroscopy and nanotechnology (Ferguson, 1927), (Eustis & El-Sayed, 2006).

Gold Leaching : Research by Sipi Seisko et al. (2019) on gold dissolution in cupric chloride solution offers insights into the leaching processes, which could be relevant for understanding the behavior of this compound in similar contexts (Seisko et al., 2019).

Biological Synthesis of Nanoparticles : U. Saraswathi et al. (2014) investigated the biological synthesis of gold nanoparticles using auric chloride, indicating potential biotechnological applications (Saraswathi et al., 2014).

Nanoparticle Stabilization and Synthesis : Thangavel Muthukumarasamyvel et al. (2017) discussed the auric chloride induced micellization in amphiphiles and stabilization of gold nanoparticles, which could be relevant for similar applications involving this compound (Muthukumarasamyvel et al., 2017).

Green Chemistry and Catalysts : Jiawei Zhong et al. (2018) focused on non-mercury catalysts in acetylene hydrochlorination, a domain where this compound could potentially play a role (Zhong et al., 2018).

Safety and Hazards

Auric chloride dihydrate is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Met. Corr. 1 - Skin Corr. 1B - STOT RE 2 Oral . It may be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life with long-lasting effects .

Properties

| 10294-30-1 | |

Molecular Formula |

AuCl3H2O |

Molecular Weight |

321.34 g/mol |

IUPAC Name |

trichlorogold;hydrate |

InChI |

InChI=1S/Au.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

InChI Key |

BSYLOTSXNQZYFW-UHFFFAOYSA-K |

SMILES |

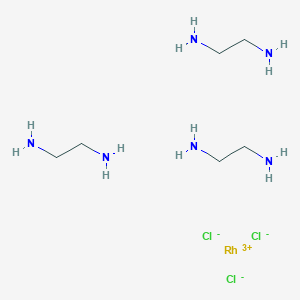

O.O.[Cl-].[Cl-].[Cl-].[Au+3] |

Canonical SMILES |

O.Cl[Au](Cl)Cl |

Related CAS |

11118-27-7 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)